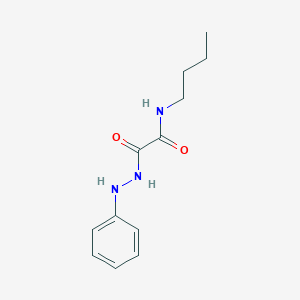
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a phenylhydrazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide typically involves the reaction of butylamine with 2-oxo-2-(2-phenylhydrazinyl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylhydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenylhydrazinyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetic acid, while reduction can produce N-butyl-2-hydroxy-2-(2-phenylhydrazinyl)acetamide .
Scientific Research Applications
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-oxo-2-phenylacetamide: Similar in structure but with a benzyl group instead of a butyl group.
N-(2-methylphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide: Contains a more complex hydrazino group.
Uniqueness
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group provides different steric and electronic properties compared to similar compounds, influencing its interactions and applications .
Properties
CAS No. |
50618-81-0 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-butyl-2-oxo-2-(2-phenylhydrazinyl)acetamide |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-9-13-11(16)12(17)15-14-10-7-5-4-6-8-10/h4-8,14H,2-3,9H2,1H3,(H,13,16)(H,15,17) |
InChI Key |
WJWLJELVOIDVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


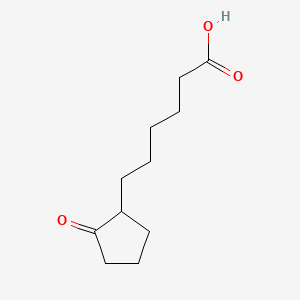

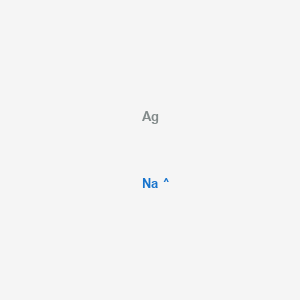
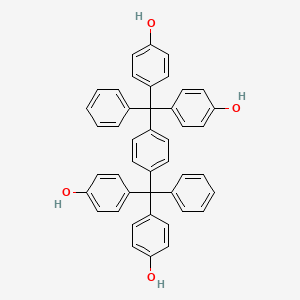

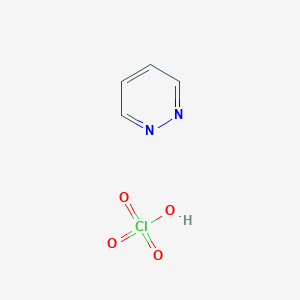

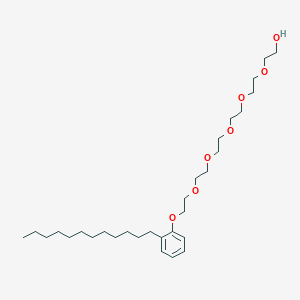
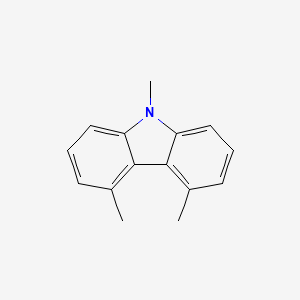

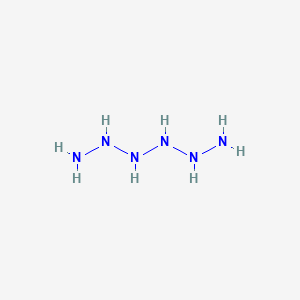
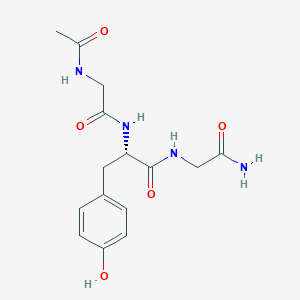
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
